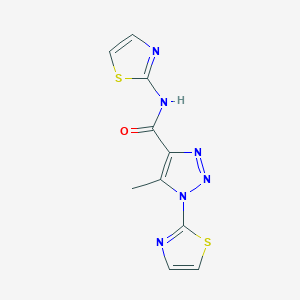
5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8N6OS2 and its molecular weight is 292.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N,1-di(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The molecular formula of this compound is C10H8N6OS2 with a molecular weight of 292.3 g/mol. The compound features a triazole ring fused with thiazole moieties, which are known for their diverse biological activities including antimicrobial and anticancer properties .
Synthesis
The synthesis of this compound typically involves the cycloaddition reactions between azides and nitriles. This method has been documented to yield high purity compounds under mild conditions . The synthetic pathway often utilizes various catalysts and solvents to enhance yield and selectivity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and various strains of bacteria and fungi. The presence of thiazole rings is particularly noted for enhancing antimicrobial potency due to their ability to interact with microbial enzymes .
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole or triazole moiety can significantly impact their anticancer activity .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | A431 | <10 | |
| Similar Triazole Derivative | Jurkat | 23.30 ± 0.35 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole and triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methyl group at the 5-position of the triazole ring exhibited enhanced activity compared to their non-methylated counterparts .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, this compound was tested against multiple cancer cell lines using the MTT assay. The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
属性
IUPAC Name |
5-methyl-N,1-bis(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS2/c1-6-7(8(17)13-9-11-2-4-18-9)14-15-16(6)10-12-3-5-19-10/h2-5H,1H3,(H,11,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANVDDVUPDCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














